

In-Depth Technical Guide to the Physical Properties of (R)-3-Aminopentanoic Acid

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Compound of Interest

Compound Name: (R)-3-Aminopentanoic acid

Cat. No.: B141092

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopentanoic acid, a chiral non-proteinogenic β -amino acid, serves as a crucial building block in medicinal chemistry and organic synthesis.^[1] Its structure, consisting of a pentanoic acid backbone with an amino group at the third carbon, makes it a valuable intermediate for the synthesis of various pharmaceutical compounds and peptidomimetics.^[1] Understanding its physical properties is fundamental for its application in drug design, process development, and formulation. This guide provides a comprehensive overview of the known physical characteristics of **(R)-3-Aminopentanoic acid**, details the experimental protocols for their determination, and presents logical workflows for its characterization.

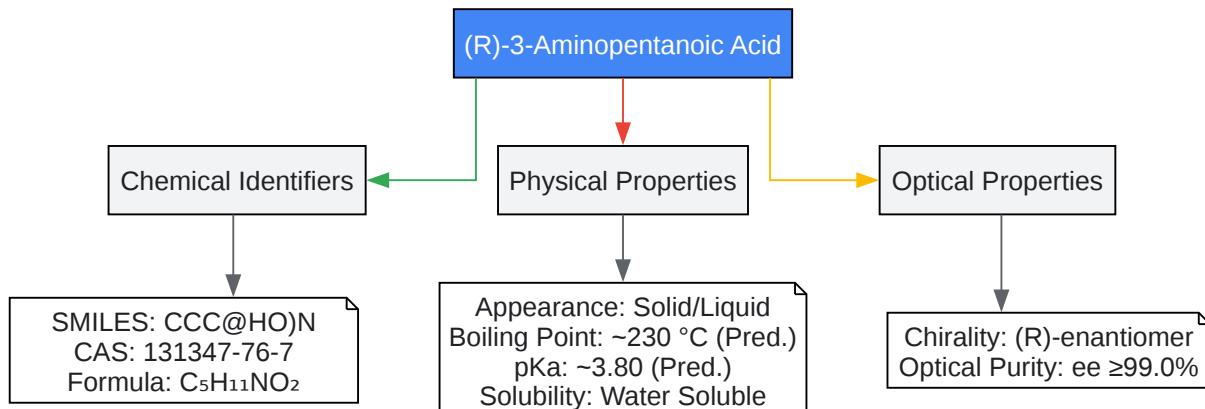
Core Physical and Chemical Properties

The physical properties of **(R)-3-Aminopentanoic acid** are essential for its handling, storage, and application in synthetic protocols. While some properties have been determined experimentally, many are currently based on computational predictions.

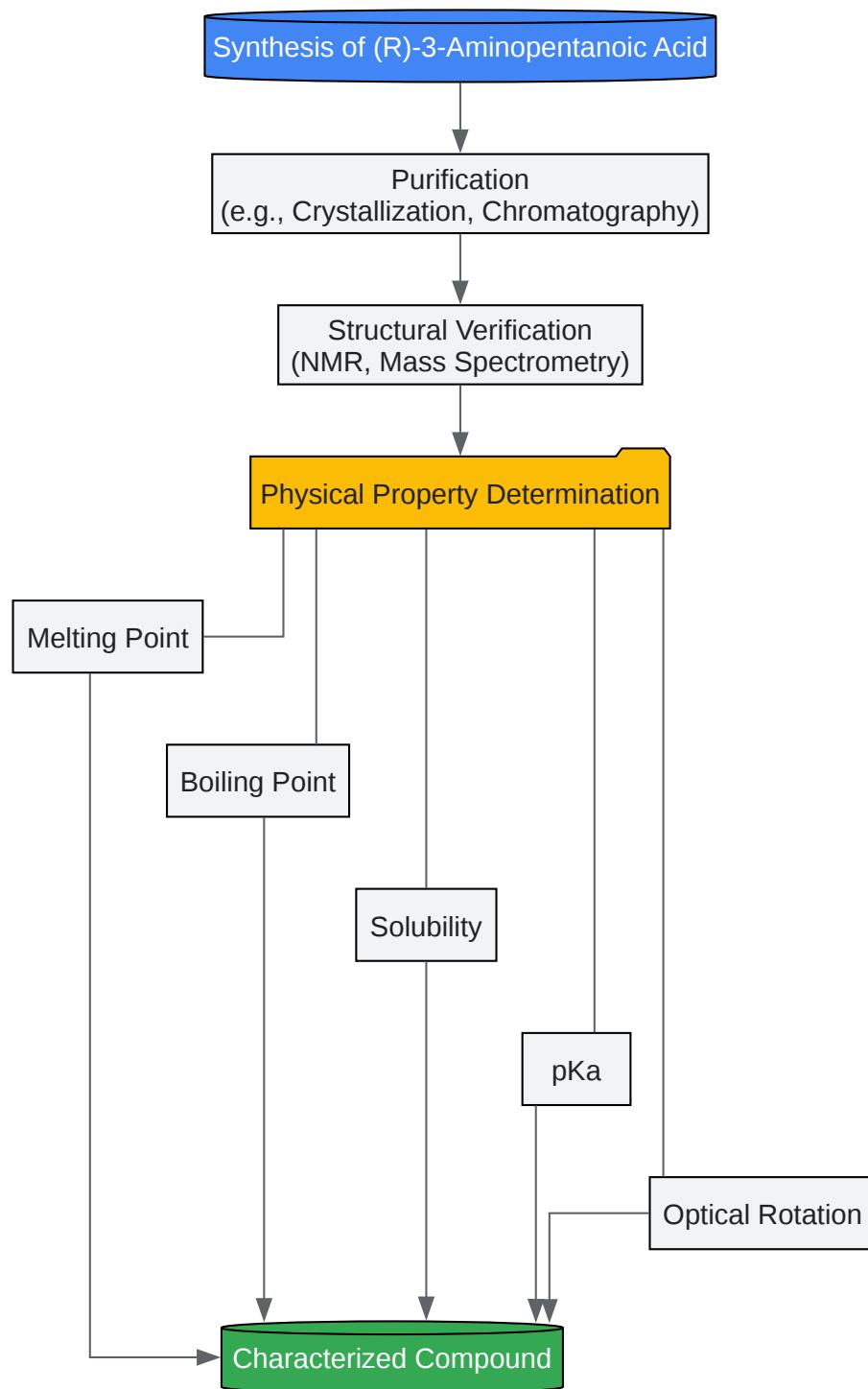
Property	Value	Source
IUPAC Name	(3R)-3-aminopentanoic acid	PubChem
CAS Number	131347-76-7	
Molecular Formula	C ₅ H ₁₁ NO ₂	[1]
Molecular Weight	117.15 g/mol	PubChem
Appearance	White to yellow solid or colorless to pale yellow liquid	[1]
Boiling Point	230.1 ± 23.0 °C (Predicted)	ChemicalBook
Density	1.067 ± 0.06 g/cm ³ (Predicted)	ChemicalBook
pKa	3.80 ± 0.10 (Predicted)	ChemicalBook
Solubility	Soluble in water	[1]
Optical Purity	Enantiomeric excess (ee): ≥99.0%	
SMILES	CC--INVALID-LINK--N	
InChI Key	QFRURJKLPJVRQY- SCSAIBSYSA-N	

Visualizations: Property Relationships and Experimental Workflow

To better illustrate the relationships between the compound's characteristics and the process for their determination, the following diagrams are provided.

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Caption: Key identifiers and properties of **(R)-3-Aminopentanoic acid**.



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Caption: Experimental workflow for compound characterization.

Experimental Protocols

The determination of the physical properties of **(R)-3-Aminopentanoic acid** requires standardized experimental procedures. The following sections detail generalized protocols applicable to this and similar amino acids.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For amino acids, which may decompose at high temperatures, rapid heating methods are often necessary.[2][3]

- Apparatus: Digital melting point apparatus (e.g., DigiMelt, Thiele tube), capillary tubes.
- Procedure (Capillary Method):
 - Ensure the sample is dry and finely powdered.
 - Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - Place the capillary tube into the heating block of the apparatus.
 - Heat rapidly to a temperature about 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[4]
- Note: For compounds like amino acids that can decompose, a method like Fast Scanning Calorimetry (FSC) may be required to obtain an accurate melting temperature and enthalpy of fusion before thermal degradation occurs.[3][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[6] For small sample quantities, the capillary method is preferred.[7][8]

- Apparatus: Thiele tube or aluminum heating block, small test tube (fusion tube), thermometer, capillary tube sealed at one end.[9][10]
- Procedure (Thiele Tube Method):
 - Place a small amount (0.5-1 mL) of the liquid sample into the fusion tube.
 - Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the sample.
 - Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.
 - Insert the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed.
 - Heat the side arm of the Thiele tube gently.
 - Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Remove the heat source when a rapid and continuous stream of bubbles is observed.
 - The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8][10]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a specified amount of solvent at a given temperature. For amino acids, water is the primary solvent of interest.[11]

- Apparatus: Vials, analytical balance, constant temperature shaker/bath, centrifuge, spectrophotometer or UPLC system.
- Procedure (Gravimetric Method):

- Add an excess amount of **(R)-3-Aminopentanoic acid** to a known volume of the solvent (e.g., water) in a sealed vial.
- Agitate the vial in a constant temperature bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Centrifuge the suspension to pellet the undissolved solid.
- Carefully extract a known volume of the clear supernatant.
- Evaporate the solvent from the supernatant and weigh the remaining solid residue.
- Calculate the solubility in g/L or mol/L.
- Note: For compounds with low solubility or for higher accuracy, analytical methods such as UPLC or spectrophotometry (e.g., using a ninhydrin assay) can be used to determine the concentration of the dissolved amino acid in the supernatant.[12]

pKa Determination

The pKa value indicates the strength of an acid. For an amino acid, there are at least two pKa values: one for the carboxylic acid group (pK_{a1}) and one for the amino group (pK_{a2}). These are typically determined by acid-base titration.[13][14]

- Apparatus: pH meter, magnetic stirrer and stir bar, burette, beaker.
- Procedure:
 - Dissolve a precisely weighed amount of **(R)-3-Aminopentanoic acid** in a known volume of deionized water.
 - Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
 - Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - Record the initial pH of the amino acid solution.

- Add the titrant (NaOH) in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.
- Continue the titration well past the equivalence point(s).
- Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
- The pKa value for the carboxylic acid group is the pH at the half-equivalence point of the first buffer region. The pKa for the amino group is the pH at the half-equivalence point of the second buffer region.

Optical Rotation Determination

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of a chiral substance.[\[15\]](#) It is a characteristic property of an enantiomer.

- Apparatus: Polarimeter, sample cell (typically 1 dm length), light source (usually sodium D-line, 589 nm).[\[16\]](#)
- Procedure:
 - Turn on the polarimeter and allow the lamp to warm up.[\[16\]](#)
 - Prepare a solution of **(R)-3-Aminopentanoic acid** of a known concentration (c, in g/mL) in a suitable solvent (e.g., water or dilute HCl).
 - Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.
 - Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.[\[16\]](#)
 - Place the cell in the polarimeter and measure the observed rotation (α).
 - Calculate the specific rotation $[\alpha]$ using Biot's law: $[\alpha] = \alpha / (l \times c)$, where l is the path length in decimeters (dm) and c is the concentration in g/mL.[\[17\]](#) Record the temperature and wavelength used.

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